2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Brand Name: Vulcanchem
CAS No.: 2034249-43-7
VCID: VC4204167
InChI: InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23)
SMILES: C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl
Molecular Formula: C19H19ClN6O2
Molecular Weight: 398.85

2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

CAS No.: 2034249-43-7

Cat. No.: VC4204167

Molecular Formula: C19H19ClN6O2

Molecular Weight: 398.85

* For research use only. Not for human or veterinary use.

2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 2034249-43-7

Specification

CAS No. 2034249-43-7
Molecular Formula C19H19ClN6O2
Molecular Weight 398.85
IUPAC Name 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23)
Standard InChI Key WAHOPPHRQZDBQG-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl

Introduction

Synthesis

While specific synthesis routes for this compound are not explicitly available in the provided results, similar compounds are synthesized via:

  • Cyclization Reactions: Formation of the triazolo[1,5-a]pyrimidine core often involves condensation of triazoles with suitable precursors like amidines or nitriles.

  • Substitution Reactions: Introduction of the cyclopropyl group and functionalization of the piperazine moiety with benzoyl derivatives.

  • Purification: Typically achieved through recrystallization or chromatography.

Pharmacological Relevance

Triazolo[1,5-a]pyrimidines and their derivatives have demonstrated a range of biological activities:

  • Antimicrobial Activity: These compounds can inhibit bacterial or fungal growth by targeting specific enzymes or pathways .

  • Antiviral Potential: Some derivatives disrupt viral protein-protein interactions, such as those in influenza A virus polymerase .

  • CNS Activity: Piperazine-containing molecules often exhibit psychoactive or anxiolytic effects due to their interaction with neurotransmitter receptors .

The presence of a chlorobenzoyl group suggests potential for enhanced lipophilicity and membrane permeability, which could improve bioavailability.

Potential Applications

Based on its structural features, this compound could be explored for:

  • Antibacterial Agents: Targeting resistant bacterial strains.

  • Antiviral Drugs: Particularly for RNA viruses like influenza or coronaviruses.

  • CNS Therapeutics: As potential anxiolytics or antidepressants.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo confirm chemical shifts for protons (1^1H) and carbons (13^13C).
Mass SpectrometryTo determine molecular weight and fragmentation patterns.
IR SpectroscopyTo identify functional groups (e.g., C=O stretch around 1700 cm1^{-1}).
X-Ray CrystallographyTo resolve the three-dimensional structure if crystallized.

Research Gaps

Further studies are needed to:

  • Elucidate its precise mechanism of action against biological targets.

  • Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Conduct toxicological assessments to ensure safety profiles.

This compound represents a promising scaffold for drug discovery due to its versatile structure and potential pharmacological applications. Further experimental validation is essential to unlock its full therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator